![molecular formula C7H7BrClN3 B1470962 Clorhidrato de 5-Bromo-3-metil[1,2,4]triazolo[4,3-a]piridina CAS No. 1984136-38-0](/img/structure/B1470962.png)

Clorhidrato de 5-Bromo-3-metil[1,2,4]triazolo[4,3-a]piridina

Descripción general

Descripción

Triazolo[4,3-a]pyridine derivatives are a class of heterocyclic compounds. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are known to bind in the biological system with a variety of enzymes and receptors, exhibiting versatile biological activities .

Synthesis Analysis

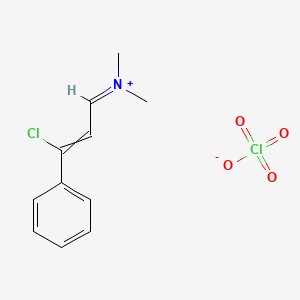

The synthesis of triazolo[4,3-a]quinoxaline derivatives, a similar class of compounds, involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

Triazoles are natural heterocyclic compounds which have five members containing three nitrogen and two carbon atoms. There are two tautomeric triazoles, 1,2,3-triazole and 1,2,4-triazole .Aplicaciones Científicas De Investigación

Aplicaciones Antibacterianas y Antifúngicas

Los compuestos dentro de esta clase han sido notados por sus propiedades antibacterianas y antifúngicas. Potencialmente podrían utilizarse en el desarrollo de nuevos tratamientos para infecciones bacterianas y fúngicas .

Propiedades Antidiabéticas

Los derivados de triazolopiridina han sido identificados como farmacóforos clave en medicamentos como la sitagliptina fosfato, que se utiliza para tratar la diabetes mellitus tipo II .

Usos Antiinflamatorios y Analgésicos

Los derivados de triazol se encuentran a menudo en medicamentos con efectos antiinflamatorios y analgésicos. Esto sugiere aplicaciones potenciales en el alivio del dolor y el control de la inflamación .

Investigación Anticancerígena

El núcleo de triazol es un componente estructural común en muchos fármacos anticancerígenos. La investigación de nuevos tratamientos contra el cáncer podría ser un área de aplicación significativa .

Desarrollo de Materiales Energéticos

Se han realizado estudios sobre materiales a base de triazolopiridina para su posible uso en el desarrollo de materiales energéticos de próxima generación .

Síntesis de Heterociclos que Contienen Nitrógeno

Las triazolopiridinas pueden servir como precursores para la síntesis de varios heterociclos que contienen nitrógeno, que son importantes en la química farmacéutica .

Mecanismo De Acción

Mode of Action

Similar compounds have been shown to interact with their targets through a variety of mechanisms, often involving the inhibition of enzymatic activity . This can result in changes to cellular signaling pathways, leading to alterations in cell function .

Biochemical Pathways

For instance, 1,2,4-triazolo[1,5-a]pyridine derivatives have been found to inhibit Janus kinases, which are involved in numerous signaling pathways, including those related to immune response and cell growth .

Result of Action

Similar compounds have been shown to have a variety of effects, often related to the inhibition of target enzymes and subsequent alterations in cellular signaling pathways .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and stored. In addition, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is relatively stable and can be stored for long periods of time. Furthermore, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is highly soluble in a variety of solvents and can be easily incorporated into a variety of laboratory experiments. Finally, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is relatively non-toxic and has no known side effects.

However, there are some limitations associated with the use of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride in laboratory experiments. For example, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is relatively expensive and can be difficult to obtain in large quantities. In addition, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride has a relatively short half-life and must be used within a few hours of synthesis. Furthermore, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is not as effective as some other compounds in modulating the activity of proteins, enzymes, and transcription factors.

Direcciones Futuras

There are several potential future directions for 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride. For example, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride could be used to study the effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride on other biological processes, such as cell differentiation and signal transduction. In addition

Análisis Bioquímico

Biochemical Properties

5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are crucial in the signaling pathways of various cytokines and growth factors . The interaction between 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride and these enzymes involves binding to the active site, thereby inhibiting their activity and modulating downstream signaling pathways.

Cellular Effects

The effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as HeLa, A549, MCF-7, and HCT116 . The inhibition of JAK1 and JAK2 by 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride leads to reduced phosphorylation of downstream targets, affecting cell cycle progression and inducing apoptosis.

Molecular Mechanism

At the molecular level, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation of tyrosine residues on these kinases . This inhibition disrupts the activation of downstream signaling molecules such as STAT proteins, which are involved in gene expression regulation. Additionally, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride may influence other signaling pathways, contributing to its broad-spectrum biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that continuous exposure to 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride can lead to sustained inhibition of target enzymes and prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed for excretion. The interaction of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride with metabolic enzymes can influence its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight. It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals may further influence its localization to specific subcellular compartments, enhancing its efficacy in modulating cellular functions.

Propiedades

IUPAC Name |

5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.ClH/c1-5-9-10-7-4-2-3-6(8)11(5)7;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXSFCQCBYUHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)

![methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride](/img/structure/B1470882.png)

![2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide](/img/structure/B1470885.png)

![Methyl 3-[(piperidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1470887.png)

![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)

![1-phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1470890.png)

![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)

![[1-(Pyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1470899.png)